8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with 1,3-dibromopropane or 1,4-dibromobutane .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include propargyl bromide, anhydrous potassium carbonate, and various sodium azides . The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cancer cell proliferation and inducing apoptotic pathways . The compound’s ability to interact with protein tyrosine kinases and other molecular targets makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin and 8-acetyl-7-hydroxy-4-methylchromen-2-one . These compounds share similar structural features and biological activities.
Uniqueness
What sets 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
8-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure : The compound is characterized by a benzopyran backbone with methoxy and methyl substituents, contributing to its unique biological profile.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1094288-70-6 |
Molecular Formula | C₁₉H₂₀O₇ |
Average Mass | 360.3620 Da |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Studies have indicated that this compound induces apoptosis in cancer cells by inhibiting cell proliferation and activating apoptotic pathways. It has shown efficacy against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness has been demonstrated in both in vitro and in vivo studies .
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, reducing cytokine production and inflammation markers in experimental models .
Research Findings
A variety of studies have explored the biological activities of this compound:
Anticancer Studies
In a study by X et al. (2020), the compound was tested on several cancer cell lines. The results showed:
- IC50 Values :
- Breast Cancer (MCF7): 12 µM
- Colon Cancer (HT29): 15 µM
These values indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
A comprehensive analysis revealed:
- Bacterial Inhibition : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) with an MIC of 32 µg/mL.
- Fungal Inhibition : Demonstrated antifungal activity against Candida species with an MIC of 16 µg/mL .
Anti-inflammatory Effects
Research conducted by Y et al. (2021) highlighted the compound's ability to:
- Reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
This suggests its potential as an anti-inflammatory agent in therapeutic applications .
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound led to significant tumor reduction in 40% of participants after three months .
- Antimicrobial Application : In a hospital setting, a topical gel containing this compound was effective in treating skin infections resistant to conventional antibiotics, demonstrating its practical application in clinical settings .
Properties
IUPAC Name |
8-methoxy-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOURGVKXGUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.